molecular formula C24H36N4O4S B8091578 tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

Cat. No.: B8091578
M. Wt: 476.6 g/mol
InChI Key: XKRUSPJJCNJSEP-XMMPIXPASA-N
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Description

Tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate is an intricate molecule characterized by its unique structural components, which include a thiadiazole ring, pivalamido groups, and a carbamate moiety. Its synthesis and subsequent applications in various scientific domains make it a compound of considerable interest in modern research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : Starting with the requisite precursors, the thiadiazole ring is often synthesized via a cyclization reaction involving hydrazides and thiocarbonyl compounds.

  • Introduction of the Pivalamido and Pivaloyl Groups:

  • Carbamate Formation: : The final step generally involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

While the compound is mainly prepared in laboratory settings for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, involving batch reactors and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or corresponding reduced forms.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially on the aromatic phenyl ring and the carbamate moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents like bromine or chlorine, along with appropriate catalysts.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced alcohol forms of the pivaloyl groups.

  • Substitution Products: : Halogenated derivatives of the phenyl ring or modified carbamate structures.

Scientific Research Applications

The scientific research applications of this compound span multiple fields:

  • Chemistry: : Utilized in the synthesis of complex molecules, it serves as a building block in organic chemistry and medicinal chemistry.

  • Biology: : Investigated for its potential interactions with biological molecules and its ability to modulate biochemical pathways.

  • Medicine: : Explored for its pharmacological properties, particularly in drug discovery and development.

  • Industry: : Applied in the development of new materials, including polymers and advanced composites.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The specific effects of tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate are determined by its interactions at the molecular level:

  • Binding to Enzymes: : The compound can bind to various enzymes, altering their activity.

  • Interaction with Receptors: : It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Molecular Targets and Pathways Involved

  • Enzymatic Inhibition: : Inhibits specific enzymes involved in metabolic pathways.

  • Receptor Modulation: : Acts on G-protein coupled receptors or tyrosine kinase receptors, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds and Their Uniqueness

  • tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate vs. 2-phenyl-5-pivalamido-3-pivaloyl-thiadiazole: : The addition of the carbamate group provides additional functionality and potential for further chemical modification.

  • tert-Butyl (S)-((2-phenyl-5-pivalamido-thiadiazol-2-yl)methyl)carbamate:

  • tert-Butyl (S)-((2-phenyl-thiadiazol-2-yl)methyl)carbamate: : Simplified structure with fewer functional groups, resulting in different chemical behavior and uses.

Each of these compounds shares structural elements with this compound but differs in their functional groups, leading to unique properties and applications.

Properties

IUPAC Name

tert-butyl N-[[(2S)-3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUSPJJCNJSEP-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=NN([C@@](S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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